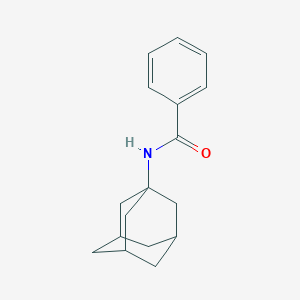
N-(1-Adamantyl)benzamide
描述
N-(1-Adamantyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Structural Characteristics and Mechanism of Action
N-(1-Adamantyl)benzamide incorporates the adamantane moiety, which is known for its rigid, three-dimensional structure. This configuration allows for enhanced interactions with biological targets, thereby improving the efficacy of drug candidates. The adamantyl group can increase lipophilicity, aiding in the penetration of the blood-brain barrier (BBB) and enhancing central nervous system (CNS) drug exposure .
CNS Disorders
Research indicates that compounds containing the adamantyl group, including this compound, are being explored for their potential in treating various CNS disorders. For instance, studies have shown that adamantane derivatives can act as antagonists at NMDA receptors, which are implicated in neurodegenerative diseases like Parkinson's disease (PD) . The ability of this compound to modulate receptor activity makes it a candidate for further development in this area.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been identified as a dual modulator of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), suggesting its utility in treating inflammatory conditions . This multitarget approach may provide a more effective therapeutic strategy compared to single-target drugs.
Antiviral Activity
This compound has also been investigated for its antiviral properties. Compounds with adamantane fragments have shown activity against various viruses, including orthopoxviruses. The selectivity indices of these compounds indicate promising antiviral efficacy with low toxicity . Such findings support the exploration of this compound as a potential antiviral agent.
Synthesis and Evaluation
The synthesis of this compound derivatives has been documented, with studies demonstrating their biological evaluation against specific targets. For example, one study synthesized a series of benzamide derivatives and assessed their activity against NMDA receptors, revealing significant binding affinities .
Selectivity and Efficacy
Case studies have shown that certain derivatives exhibit high selectivity indices when tested against viral infections compared to standard antiviral agents. For instance, one derivative demonstrated a selectivity index significantly higher than that of established antiviral drugs . This suggests that this compound derivatives may offer safer alternatives with enhanced efficacy.
Conclusion and Future Directions
This compound represents a promising scaffold in medicinal chemistry due to its structural advantages and diverse therapeutic applications. Ongoing research into its mechanisms of action and biological evaluations will be crucial for developing effective treatments for CNS disorders, inflammatory conditions, and viral infections.
Data Table: Overview of Applications
属性
CAS 编号 |
19026-84-7 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC 名称 |
N-(1-adamantyl)benzamide |
InChI |
InChI=1S/C17H21NO/c19-16(15-4-2-1-3-5-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |
InChI 键 |
HIMFTDSGLWYLKA-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |
Key on ui other cas no. |
19026-84-7 |
Pictograms |
Irritant |
同义词 |
N-(1-Adamantyl)benzamide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














